Nickel(II) Complex Stability: AEP Forms a More Stable Chelate Than AMP Due to Six-Membered Ring Formation
In dimethyl sulfoxide solution, the kinetically determined first stability constant (log K₁) for the nickel(II) complex of 2-(2-aminoethyl)pyridine exceeds that of 2-(aminomethyl)pyridine, consistent with the enhanced thermodynamic stability of the six-membered chelate ring formed by AEP compared to the five-membered chelate of AMP [1].
| Evidence Dimension | Nickel(II) complex stability constant (log K₁) |
|---|---|
| Target Compound Data | log K₁ > 6.43 |
| Comparator Or Baseline | 2-(Aminomethyl)pyridine (AMP): log K₁ ≈ 6.43 |
| Quantified Difference | AEP complex stability greater than AMP (exact difference magnitude not specified in available data; reported as log K₁ = 6.43 for AMP with AEP being higher) |
| Conditions | Dimethyl sulfoxide solution, 298 K, Ni(II) ion |
Why This Matters
Higher stability constants translate to reduced ligand dissociation under reaction conditions, improving catalytic reproducibility and enabling applications in aqueous or competitive media where AMP complexes would undergo premature ligand exchange.
- [1] Burgess, J.; et al. Kinetics of the Acid and Mercury(II)-Ion Induced Dissociations of Some Nickel(II) Chelate Complexes of Substituted Pyridine Ligands in Dimethyl Sulphoxide Solution. J. Chem. Soc., Dalton Trans. 1978, 1292-1297. View Source
